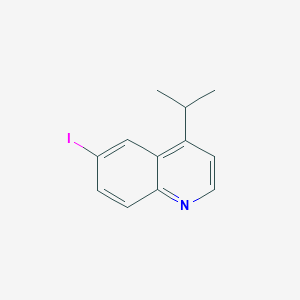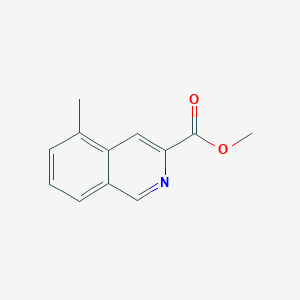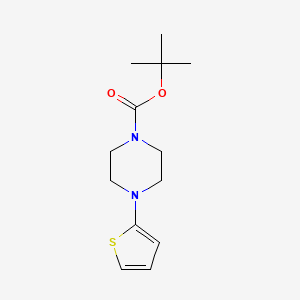
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2-amino-4-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in bacterial cells or disrupt signaling pathways in cancer cells .
類似化合物との比較
2-Aminothiazole: A related compound with similar biological activities but lacking the fluorophenyl group.
4-Fluorophenylthiazole: Another similar compound that lacks the amino group but retains the fluorophenyl and thiazole moieties
Uniqueness: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of both the amino and fluorophenyl groups, which contribute to its enhanced biological activity and specificity.
特性
分子式 |
C10H7FN2O2S |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
2-(2-amino-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,12H2,(H,14,15) |
InChIキー |
PSCFJBOVYAKNPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)N)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)






![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)






